molecular formula C17H10BrFN2O2S2 B12136883 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12136883
M. Wt: 437.3 g/mol
InChI Key: SVDQQYWTCOLVHL-ZROIWOOFSA-N
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Description

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C16H13BrFN3O2S This compound is characterized by the presence of a bromine atom, a fluorobenzylidene group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between an aldehyde and the thiazolidinone ring.

    Final Coupling: The final step involves coupling the intermediate with 4-fluorobenzylidene to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially altering the thiazolidinone ring or the benzylidene group.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide
  • 4-bromo-N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H10BrFN2O2S2

Molecular Weight

437.3 g/mol

IUPAC Name

2-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H10BrFN2O2S2/c18-13-4-2-1-3-12(13)15(22)20-21-16(23)14(25-17(21)24)9-10-5-7-11(19)8-6-10/h1-9H,(H,20,22)/b14-9-

InChI Key

SVDQQYWTCOLVHL-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Br

Origin of Product

United States

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